2-Amino-3-hydroxy-3-phenylpropanoic acid 2-Amino-3-hydroxy-3-phenylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 69-96-5
VCID: VC1965085
InChI: InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)
SMILES: C1=CC=C(C=C1)C(C(C(=O)O)N)O
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol

2-Amino-3-hydroxy-3-phenylpropanoic acid

CAS No.: 69-96-5

Cat. No.: VC1965085

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-hydroxy-3-phenylpropanoic acid - 69-96-5

Specification

CAS No. 69-96-5
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
IUPAC Name 2-amino-3-hydroxy-3-phenylpropanoic acid
Standard InChI InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)
Standard InChI Key VHVGNTVUSQUXPS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C(C(=O)O)N)O
Canonical SMILES C1=CC=C(C=C1)C(C(C(=O)O)N)O

Introduction

2-Amino-3-hydroxy-3-phenylpropanoic Acid: A Comprehensive Review

1. Overview
2-Amino-3-hydroxy-3-phenylpropanoic acid (C₉H₁₁NO₃) is a non-proteinogenic amino acid derivative with a propanoic acid backbone, featuring an amino group, hydroxyl group, and phenyl substituent. It is also known as β-phenylserine or threo-β-phenylserine and exists in multiple stereoisomeric forms, including (2S,3S)-, (2R,3S)-, and (2S,3R)-enantiomers . This compound serves as a critical intermediate in pharmaceutical synthesis and biochemical research.

PropertyValueSource
Molecular FormulaC₉H₁₁NO₃
Molecular Weight181.19 g/mol
CAS Numbers1078-17-7 (2S,3S), 672406 (2R,3S)
IUPAC Name(2S,3S)-2-Amino-3-hydroxy-3-phenylpropanoic acid
SMILESC1=CC=C(C=C1)C(CO)(C(=O)O)N

2. Chemical Properties
The compound exhibits distinct physical and chemical characteristics critical for its applications:

PropertyValueSource
Boiling Point398°C (760 mmHg)
Density1.335 g/cm³
Flash Point194.5°C
LogP (Partition Coefficient)0.832
PSA (Polar Surface Area)83.55 Ų

3. Synthesis Methods
Two primary approaches dominate industrial and laboratory synthesis:

MethodReagents/ConditionsYield/SelectivitySource
Enzymatic CondensationGlycine + Benzaldehyde + L-threonine aldolase85% enantiomeric excess (ee)
Chemical SynthesisGlycine + Benzaldehyde + Alkaline mediaRacemic mixture (D,L-threo)
Optical ResolutionDiastereoisomeric salt formation>80% ee via L-amino acid oxidase

4. Applications
4.1 Pharmaceutical Synthesis
Serves as a precursor for antibiotics like florfenicol and thiamphenicol . The stereoisomerically enriched forms are critical for drug efficacy.

4.2 Biochemical Research
Used to study amino acid metabolism and enzymatic pathways, particularly in protein synthesis .

4.3 Material Science
Incorporated into polymers to enhance flexibility and durability, though applications remain experimental .

5. Biological Activity
Derivatives exhibit multifaceted bioactivity:

ActivityMechanismKey FindingsSource
AnticancerInhibits aminopeptidase N (APN)Suppresses tumor angiogenesis
Cholesterol LoweringUpregulates CYP7A1Reduces LDL/HDL ratios
AntidiabeticActivates AMPK pathwayEnhances glucose transport
AntimicrobialInhibits bacterial growthEffective against E. coli and S. aureus

6. Research Findings
6.1 Stereoisomeric Enrichment

  • D-threonine aldolase selectively cleaves D-threo isomers, enabling >85% ee for L-threo forms .

  • L-amino acid oxidase resolves racemic mixtures with >80% efficiency.

6.2 Derivative Development

  • Florfenicol intermediates: L-threo 2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid is pivotal for antibiotic synthesis .

  • Tropicamide precursor: 2-Amino-3-hydroxy-2-phenylpropanoic acid (CAS 6321-86-4) is used in ophthalmic drugs.

7. Safety and Handling
Limited toxicity data exists, but standard precautions apply:

  • Storage: Stable at room temperature, protected from moisture.

  • Hazards: No acute toxicity reported, but handling requires PPE due to potential respiratory/dermal irritation .

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